molecular formula C36H42NO2PS B12303966 (Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro

(Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro

Cat. No.: B12303966
M. Wt: 583.8 g/mol
InChI Key: FXSQXRAOWAARAD-OMPOXAJLSA-N
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Description

(Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro is a complex organic compound that features a diphenylphosphanyl group and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro typically involves multiple steps, including the formation of the xanthene core, introduction of the diphenylphosphanyl group, and subsequent functionalization to achieve the final product. Common reagents used in these reactions include phosphine ligands, halogenated intermediates, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.

    Substitution: The compound can participate in substitution reactions where the diphenylphosphanyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound yields phosphine oxides, while reduction can produce phosphine hydrides.

Scientific Research Applications

Chemistry

In chemistry, (Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.

Biology

In biological research, the compound is investigated for its potential as a fluorescent probe due to the xanthene moiety, which can exhibit fluorescence under certain conditions. This property makes it useful in imaging and diagnostic applications.

Medicine

In medicine, the compound’s potential as a therapeutic agent is explored, particularly in the development of drugs that target specific molecular pathways. Its unique structure allows for interactions with various biological targets, making it a candidate for drug design.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties. It is also employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal centers, facilitating catalytic processes. The xanthene moiety can interact with biological molecules, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common phosphine ligand used in various catalytic reactions.

    Xanthene: A fluorescent dye used in imaging and diagnostic applications.

    Diphenylphosphanyl derivatives: Compounds with similar phosphine groups used in coordination chemistry.

Uniqueness

(Rs)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpro is unique due to the combination of the diphenylphosphanyl group and the xanthene moiety in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C36H42NO2PS

Molecular Weight

583.8 g/mol

IUPAC Name

N-[(1S)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3/t33-,41?/m1/s1

InChI Key

FXSQXRAOWAARAD-OMPOXAJLSA-N

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C(C)(C)C)NS(=O)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C

Origin of Product

United States

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